molecular formula C18H15ClN2O2S B2988223 3-chloro-N-[(2Z)-4-(4-methoxy-3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide CAS No. 423729-15-1

3-chloro-N-[(2Z)-4-(4-methoxy-3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide

Cat. No.: B2988223
CAS No.: 423729-15-1
M. Wt: 358.84
InChI Key: LHTOICBMADUGTP-UHFFFAOYSA-N
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Description

3-Chloro-N-[(2Z)-4-(4-methoxy-3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a thiazole-derived benzamide compound characterized by a dihydrothiazole core fused with a 4-methoxy-3-methylphenyl substituent and a 3-chlorobenzamide moiety. Its Z-configuration at the thiazole-imine bond is critical for maintaining planar geometry, facilitating interactions in biological systems . Thiazole derivatives are pharmacologically significant due to their anti-inflammatory, analgesic, and antimicrobial activities .

Properties

IUPAC Name

3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-11-8-12(6-7-16(11)23-2)15-10-24-18(20-15)21-17(22)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTOICBMADUGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2Z)-4-(4-methoxy-3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with 4-methoxy-3-methylbenzaldehyde under specific conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(2Z)-4-(4-methoxy-3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a thiazolidine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2Z)-4-(4-methoxy-3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA and proteins, leading to its anticancer properties .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Thiazole-Benzamide Derivatives
Compound Name Core Structure Substituents on Thiazole Ring Key Functional Groups Reference
Target Compound 2,3-Dihydrothiazol-2-ylidene 4-(4-Methoxy-3-methylphenyl) 3-Chlorobenzamide, Methoxy, Methyl
N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-acryloyl)-3H-[1,3,4]-Thiadiazol-2-Ylidene]-Benzamide (4g) 1,3,4-Thiadiazole 3-Methylphenyl, 3-Dimethylamino-acryloyl Benzamide, Acryloyl, Dimethylamino
(Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-2,3-Dihydrothiazol-2-Ylidene]-4-Methyl-Benzamide 2,3-Dihydrothiazol-2-ylidene 3-(2-Methoxyphenyl), 4-Phenyl 4-Methylbenzamide, Methoxy
3-Chloro-N-[(5Z)-5-(2,3-Dimethoxybenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]Benzamide Thiazolidinone 5-(2,3-Dimethoxybenzylidene) 3-Chlorobenzamide, Dioxo, Thioxo
2-Chloro-N-[(5Z)-5-(3-Methoxy-4-Propoxybenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]Benzamide Thiazolidinone 5-(3-Methoxy-4-propoxybenzylidene) 2-Chlorobenzamide, Propoxy, Thioxo

Key Observations :

  • The target compound’s dihydrothiazole core distinguishes it from thiadiazole (e.g., 4g ) or thiazolidinone derivatives (e.g., ).
  • Substituent diversity (e.g., methoxy, methyl, chloro, or propoxy groups) modulates electronic effects and steric bulk, influencing solubility and receptor binding .
Table 2: Physicochemical Data
Compound Name Melting Point (°C) Yield (%) Molecular Formula Molecular Weight (g/mol)
Target Compound Not reported Not reported C₁₈H₁₆ClN₂O₂S 364.85
4g 200 82 C₂₁H₂₀N₄O₂S 392.48
(Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-...-Benzamide Not reported Not reported C₂₄H₂₀N₂O₂S 400.49
3-Chloro-N-[(5Z)-5-(2,3-Dimethoxy...]Benzamide Not reported Not reported C₁₉H₁₅ClN₂O₄S₂ 442.92
2-Chloro-N-[(5Z)-5-(3-Methoxy-4-Propoxy...]Benzamide Not reported Not reported C₂₁H₁₉ClN₂O₄S₂ 478.97

Key Observations :

  • Higher molecular weight in thiazolidinone derivatives (e.g., ) correlates with increased complexity of substituents.
  • Yields for 4g (82%) suggest efficient synthesis compared to other analogs where data are unavailable .

Biological Activity

3-chloro-N-[(2Z)-4-(4-methoxy-3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a compound of growing interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the current understanding of its biological activity, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's structure features a thiazole ring, which is known for its diverse biological activities. The presence of the methoxy and methyl groups on the phenyl ring enhances its lipophilicity, potentially improving its bioavailability.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated efficacy against various viruses:

  • Hepatitis B Virus (HBV) : Research indicates that thiazole derivatives can inhibit HBV replication by enhancing intracellular levels of APOBEC3G, a protein crucial for antiviral defense. A derivative related to this compound was shown to have significant anti-HBV activity in both in vitro and in vivo studies .

Anticancer Activity

Thiazole-containing compounds have been extensively studied for their anticancer properties. The following findings summarize their efficacy:

CompoundCell LineIC50 Value (µM)Mechanism of Action
9A4311.61 ± 1.92Induces apoptosis via Bcl-2 inhibition
10HT291.98 ± 1.22Cytotoxic effects through cell cycle arrest
13Jurkat< DoxorubicinHydrophobic interactions with target proteins

The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring can significantly enhance cytotoxicity against various cancer cell lines.

Case Studies

  • Study on Anti-HBV Activity : In a study involving the compound IMB-0523 (related to our compound), it was found to be an effective inhibitor of both wild-type and drug-resistant HBV strains. The study utilized HepG2.2.15 cells to measure intracellular A3G levels and demonstrated a strong correlation between A3G expression and antiviral activity .
  • Anticancer Efficacy : Another research project evaluated a series of thiazole derivatives against several cancer cell lines, including HT29 and Jurkat cells. The results indicated that certain modifications led to enhanced growth inhibition compared to standard treatments like doxorubicin .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile of this compound is crucial for its therapeutic application:

  • Acute Toxicity : Preliminary evaluations suggest low acute toxicity in rodent models, with no significant adverse effects observed at therapeutic doses.
  • Pharmacokinetic Profile : Studies are ongoing to determine absorption, distribution, metabolism, and excretion (ADME) characteristics to optimize dosing regimens.

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